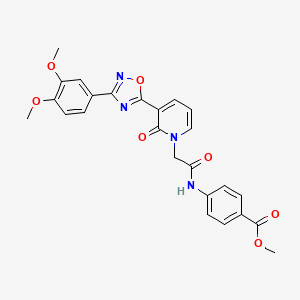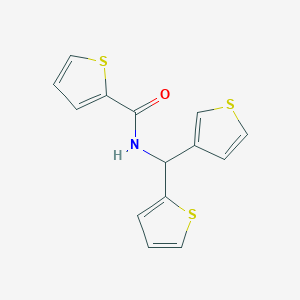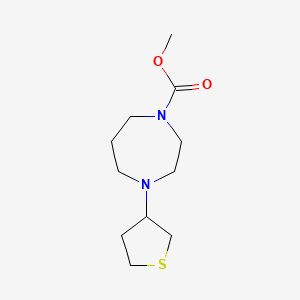![molecular formula C28H32N4O3S B2511622 N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111998-78-7](/img/structure/B2511622.png)
N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions. In the first paper, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized with different substituents at the carbon adjacent to the amide nitrogen . This suggests that the synthesis of the compound may also involve the formation of an acetamide linkage, possibly through acylation of an amine with an appropriate acid chloride or anhydride.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrrolopyrimidine core, which is a fused bicyclic ring system, as well as a thioacetamide moiety. The presence of a methoxyethyl group and a butylphenyl group suggests potential interactions such as hydrogen bonding and hydrophobic interactions, which could influence the compound's binding affinity to biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the presence of an acetamide group indicates that it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The thioether linkage may also be susceptible to oxidation to form a sulfoxide or sulfone .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural features and the properties of similar compounds. The presence of aromatic rings and a heterocyclic core suggests that the compound may exhibit significant aromatic character, which could affect its solubility and reactivity. The compound's cytotoxicity, as seen in related compounds, indicates that it may have potential as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research into the design, synthesis, and evaluation of certain acetamide derivatives has shown potential in the search for new anticancer agents. For instance, studies have investigated the synthesis of compounds with modifications to the pyrimidine ring, aiming to discover new anticancer drugs with efficacy across a range of cancer cell lines (Al-Sanea et al., 2020). Such research indicates that structurally complex acetamides could be tailored for anticancer applications.
Anti-Inflammatory and Analgesic Properties
Investigations into novel compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These studies focus on the synthesis of various heterocyclic compounds, including pyrimidines and oxadiazepines, highlighting their potential as cyclooxygenase inhibitors and their efficacy in pain and inflammation management (Abu‐Hashem et al., 2020).
Synthesis of Heterocycles
Research on the synthesis of five and six-membered heterocycles using specific synthons demonstrates the versatility of these chemical frameworks in creating compounds with potential biological activity. This includes the efficient regiospecific synthesis of pyrazoles, isoxazoles, pyrimidines, and other heterocycles, showcasing the wide-ranging applications of such compounds in medicinal chemistry and drug development (Mahata et al., 2003).
Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored for their antitumor activities. These studies reveal that novel synthetic routes can lead to compounds with potent anticancer properties, indicating the therapeutic potential of complex heterocyclic compounds in oncology (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Synthesis of novel thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity have demonstrated the potential of these compounds as effective agents against various bacterial and fungal pathogens. Such research underscores the importance of heterocyclic compounds in developing new antimicrobial therapies (Kerru et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-4-5-9-20-12-14-22(15-13-20)29-24(33)19-36-28-30-25-23(21-10-7-6-8-11-21)18-31(2)26(25)27(34)32(28)16-17-35-3/h6-8,10-15,18H,4-5,9,16-17,19H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJHDSXCWGPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)

![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2511546.png)
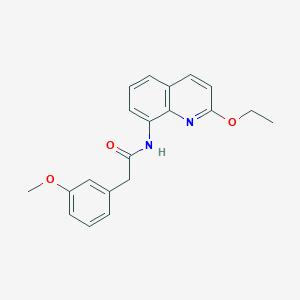
![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine](/img/structure/B2511548.png)
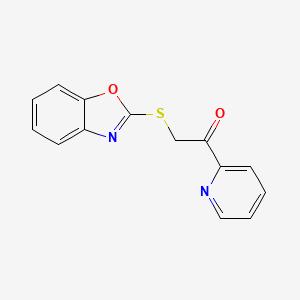
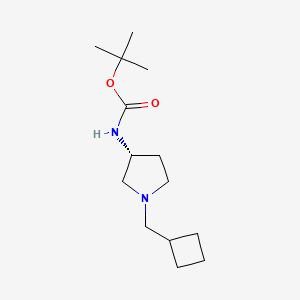
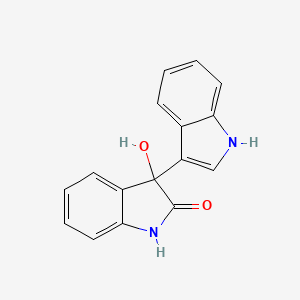
![5-Benzyl-2-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2511553.png)
![1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2511554.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2511556.png)
